molecular formula C10H15N3O2 B2749872 2-[3-(Dimethylamino)phenoxy]acetohydrazide CAS No. 1024213-50-0

2-[3-(Dimethylamino)phenoxy]acetohydrazide

Cat. No.: B2749872
CAS No.: 1024213-50-0
M. Wt: 209.249
InChI Key: QKHVJSYEVUWFPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)phenoxy]acetohydrazide typically involves the reaction of 3-(dimethylamino)phenol with chloroacetyl chloride to form 2-[3-(dimethylamino)phenoxy]acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include maintaining a temperature range of 0-8°C during the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)phenoxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[3-(Dimethylamino)phenoxy]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Dimethylamino)phenoxy]acetic acid
  • 2-[3-(Dimethylamino)phenoxy]acetyl chloride
  • 2-[3-(Dimethylamino)phenoxy]acetohydrazone

Uniqueness

2-[3-(Dimethylamino)phenoxy]acetohydrazide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in research and industrial applications .

Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(2)8-4-3-5-9(6-8)15-7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHVJSYEVUWFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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